molecular formula C20H22N2O2 B085341 Quinidinone CAS No. 14528-53-1

Quinidinone

Cat. No.: B085341
CAS No.: 14528-53-1
M. Wt: 322.4 g/mol
InChI Key: SRFCUPVBYYAMIL-CKFHNAJUSA-N
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Description

Quinidinone is a derivative of quinine, a naturally occurring alkaloid found in the bark of the Cinchona tree. It is an important intermediate in the synthesis of quinidine, which is used as an antiarrhythmic agent. This compound itself is a valuable compound in organic chemistry due to its unique structure and reactivity.

Scientific Research Applications

Quinidinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Serves as a precursor in the synthesis of quinidine, which is used to treat cardiac arrhythmias.

    Industry: Utilized in the production of pharmaceuticals and as a starting material for the synthesis of other valuable compounds.

Mechanism of Action

Quinidine, a stereoisomer of quinine, is used as an antiarrhythmic agent and an antimalarial agent. Like other class 1a antiarrhythmic agents, quinidine inhibits the fast inward sodium current, leading to a depression of phase 0 of the action potential .

Safety and Hazards

Quinidinone is used for scientific research and development and is not intended for use in humans or animals . It’s important to handle it with care, using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinidinone can be synthesized from quinine through an oxidation process. The typical method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions usually require an acidic medium and controlled temperature to ensure the selective oxidation of quinine to this compound.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of large-scale oxidation reactors. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of oxidizing agents. The resulting this compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Quinidinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of quinidine.

    Reduction: this compound can be reduced back to quinine or converted to other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Quinidine: A major product formed from the oxidation of this compound.

    Quinine: Formed through the reduction of this compound.

Comparison with Similar Compounds

Quinidinone is closely related to other Cinchona alkaloids, such as:

    Quinine: A natural antimalarial agent with a similar structure but different pharmacological properties.

    Quinidine: An antiarrhythmic agent derived from this compound.

    Cinchonidine and Cinchonine: Other Cinchona alkaloids with distinct biological activities.

Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of quinidine. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis. Additionally, its structural features allow for selective functionalization, which is valuable in the development of new pharmaceuticals and chemical reagents.

Properties

IUPAC Name

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCUPVBYYAMIL-CKFHNAJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@H]3C[C@@H]4CCN3C[C@@H]4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021294
Record name Quinidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14528-53-1
Record name 6′-Methoxycinchonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14528-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinidinone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014528531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-methoxycinchonan-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of benzophenone (1.12 kg) in toluene (4 L) was treated with quinine (1.00 kg) and potassium t-butoxide (871 g). The resulting mixture was heated to reflux for six hours, then allowed to cool to room temperature. After about 18 hours, this mixture was cooled to a temperature of about 10° C. to about 15° C. This cold mixture was treated with 2 N hydrochloric acid (4 L) at a rate such that the temperature of the mixture was less than 30° C. The resulting mixture was treated with additional 2 N hydrochloric acid (3 L) and the phases separated. The organic phase was extracted with additional 2 N hydrochloric acid (2×2.5 L). The combined aqueous phase was cooled to a temperature of about 5° C. to about 15° C., and the pH adjusted to pH 9-9.5 with the addition of 5 N sodium hydroxide (ca. 2.6 L). The resulting mixture was stirred at about 5° C. to about 20° C. for one hour. The crystalline material was removed by filtration, rinsed with water (2×1 L), and dried in vacuo at 50° C. to give 1.02 kg of quininone.
Quantity
1.12 kg
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
871 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Quinidinone?

A1: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they focus on its relationship to Cinchona alkaloids like Quinine and Quinidine. This compound is a derivative of these alkaloids, formed through specific chemical transformations. These papers delve into the structural analysis of this compound, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] This technique helps determine the structure and study the tautomeric behavior of this compound. []

Q2: How is this compound synthesized?

A2: Several synthesis routes for this compound are presented in the research papers:

  • Oxidation of Quinidine: this compound can be synthesized through the electrochemical oxidation of Quinidine. []
  • Reaction with Metal Ketyl: A process involving the reaction of Cinchona alkaloids (including Quinine, epiQuinine, Quinidine, epiQuinidine, or their mixtures) with a metal ketyl in an inert hydrocarbon solvent yields this compound (as a mixture with Quininone). []
  • From d-Quinotoxine: While not directly synthesizing this compound, the classic Rabe-Kindler conversion of d-Quinotoxine to Quinine involves "quininone" as an intermediate. This "quininone" is likely a mixture of Quininone and this compound. []

Q3: What is the reactivity of this compound in superacidic environments?

A3: Research indicates that this compound undergoes both rearrangement and fluorination reactions when exposed to superacidic conditions. [, ] This unique reactivity is attributed to the specific chemical properties of superacids, leading to the formation of novel fluorinated and rearranged compounds with potentially valuable properties. [, , ]

Q4: Can this compound be metabolized?

A4: One study identifies 2'-Quinidinone as a metabolite of Quinidine in rabbits. [] This finding suggests that the 2'-oxo position of Quinidine is susceptible to metabolic transformations. The study also observes other metabolites of Quinidine, indicating a more complex metabolic pathway.

Q5: Does this compound exhibit cytotoxic activity?

A5: In vitro cytotoxicity testing using guinea-pig ear keratinocytes revealed that this compound exhibits some level of cytotoxicity. [] This suggests potential for further investigation into its effects on cell viability and potential applications.

Q6: What is the role of this compound in understanding drug-dependent antibody reactions?

A6: Research on drug-induced immunologic thrombocytopenia (DITP) explored the reactivity of Quinidine-dependent antibodies with this compound. [] The study found that these antibodies showed significantly weaker reactions with this compound compared to the parent drug, Quinidine. This suggests that while this compound might interact with these antibodies, the native Quinidine structure is crucial for their full activity. []

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